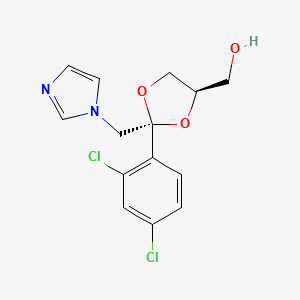
1,2,3,6-Tetrahydro-α,4-bis(p-methoxyphenyl)-1-methyl-3-pyridinemethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,6-Tetrahydro-α,4-bis(p-methoxyphenyl)-1-methyl-3-pyridinemethanol, also known as THIP or gaboxadol, is a synthetic compound that acts as a GABA receptor agonist. It was first synthesized in the 1980s and has since been studied for its potential therapeutic applications.
Mechanism of Action
1,2,3,6-Tetrahydro-α,4-bis(p-methoxyphenyl)-1-methyl-3-pyridinemethanol acts as a GABA receptor agonist, specifically targeting the GABA-A receptor. It enhances the activity of GABA, the primary inhibitory neurotransmitter in the brain, leading to increased neuronal inhibition and decreased neuronal excitability.
Biochemical and Physiological Effects:
1,2,3,6-Tetrahydro-α,4-bis(p-methoxyphenyl)-1-methyl-3-pyridinemethanol has been shown to have a number of biochemical and physiological effects. It can induce sedation, reduce anxiety, and promote sleep. It also has anticonvulsant and analgesic properties.
Advantages and Limitations for Lab Experiments
One advantage of 1,2,3,6-Tetrahydro-α,4-bis(p-methoxyphenyl)-1-methyl-3-pyridinemethanol is its high potency and selectivity for the GABA-A receptor. This makes it a useful tool for studying the role of GABA in the brain. However, 1,2,3,6-Tetrahydro-α,4-bis(p-methoxyphenyl)-1-methyl-3-pyridinemethanol can also have off-target effects and can be difficult to work with due to its low solubility in aqueous solutions.
Future Directions
There are many potential future directions for research on 1,2,3,6-Tetrahydro-α,4-bis(p-methoxyphenyl)-1-methyl-3-pyridinemethanol. One area of interest is its potential use in the treatment of alcohol withdrawal and addiction. 1,2,3,6-Tetrahydro-α,4-bis(p-methoxyphenyl)-1-methyl-3-pyridinemethanol has been shown to reduce alcohol withdrawal symptoms and may have therapeutic potential in the treatment of alcohol use disorders. Another area of interest is its potential use in the treatment of chronic pain. 1,2,3,6-Tetrahydro-α,4-bis(p-methoxyphenyl)-1-methyl-3-pyridinemethanol has been shown to have analgesic properties and may be a useful alternative to traditional pain medications. Additionally, further research is needed to better understand the mechanisms underlying 1,2,3,6-Tetrahydro-α,4-bis(p-methoxyphenyl)-1-methyl-3-pyridinemethanol's effects on the brain and to develop more effective formulations for clinical use.
Synthesis Methods
1,2,3,6-Tetrahydro-α,4-bis(p-methoxyphenyl)-1-methyl-3-pyridinemethanol is synthesized through a multi-step process starting with the reaction of p-methoxybenzaldehyde with methylamine to form N-methyl-p-methoxyphenylamine. This intermediate is then reacted with pyridine-3-carboxaldehyde to form the final product, 1,2,3,6-Tetrahydro-α,4-bis(p-methoxyphenyl)-1-methyl-3-pyridinemethanol.
Scientific Research Applications
1,2,3,6-Tetrahydro-α,4-bis(p-methoxyphenyl)-1-methyl-3-pyridinemethanol has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders such as epilepsy, anxiety, and insomnia. It has also been investigated for its potential use as a pain reliever and anesthetic.
properties
CAS RN |
10185-04-3 |
|---|---|
Molecular Formula |
C₂₁H₂₇NO₃ |
Molecular Weight |
341.44 |
synonyms |
1,2,3,6-Tetrahydro-α,4-bis(4-methoxyphenyl)-1-methyl-3-pyridinemethanol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1r,2s,4s)-Rel-2-amino-7-boc-7-azabicyclo[2.2.1]heptane](/img/structure/B1145208.png)
![N-[4-(4-hydroxyphenyl)sulfonylphenyl]acetamide](/img/structure/B1145217.png)
